Methyl arachidonate is a natural product found in Sarcophyton elegans, Sarcophyton crassocaule, and Marchantia polymorpha with data available.
Methyl arachidonate
CAS No.: 2566-89-4
Cat. No.: VC21214844
Molecular Formula: C21H34O2
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2566-89-4 |
|---|---|
| Molecular Formula | C21H34O2 |
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
| Standard InChI | InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |
| Standard InChI Key | OFIDNKMQBYGNIW-ZKWNWVNESA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
| Appearance | Unit:100 mgSolvent:nonePurity:99%Physical liquid |
Introduction
Methyl arachidonate is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of arachidonic acid with methanol. The compound plays a crucial role in various analytical and biochemical applications, particularly in the measurement of arachidonic acid content in tissues and as a reference material in chromatographic analysis. Structurally, it is classified as (5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic acid, methyl ester, containing four cis double bonds that bestow unique properties and biological activities .
Unlike its parent compound arachidonic acid, which serves as a key intermediate in inflammatory pathways, methyl arachidonate offers distinct biochemical properties that make it valuable for research purposes. The esterification of the carboxylic acid group alters the compound's behavior in biological systems while maintaining much of the structural characteristics that define its interactions with cellular components .
As research into fatty acid metabolism continues to expand, methyl arachidonate has emerged as an important tool for understanding the roles of polyunsaturated fatty acids in health and disease. Its applications span from basic analytical chemistry to advanced biological research, including neuroscience, immunology, and pharmacology studies .
Chemical Properties and Structure
Physical Properties
Methyl arachidonate exists as a colorless liquid at room temperature with distinct physical characteristics. The compound has a density of 0.9168 g/cm³ and a refractive index of 1.4875 (measured at 589.3 nm and 20°C) . It exhibits a boiling point range of 200-205°C under reduced pressure (1-2 Torr), which is important for purification and handling considerations .
The compound is practically insoluble in water but exhibits excellent solubility in organic solvents. For instance, it shows a solubility of 50 mg/mL in chloroform, forming a clear, colorless solution . This lipophilic nature aligns with its chemical structure, which contains a long hydrocarbon chain with four double bonds.
Structural Characteristics
The molecular formula of methyl arachidonate is C₂₁H₃₄O₂ with a molecular weight of 318.49 g/mol . The compound features a methyl ester group (-COOCH₃) at one end of a 20-carbon chain containing four cis double bonds at positions 5, 8, 11, and 14. These double bonds create a distinctive curved shape to the molecule, influencing its interactions with proteins and cellular membranes .
The structural configuration of methyl arachidonate is critical to its function, as the all-cis arrangement of the double bonds creates specific recognition sites for enzymes and receptors. The systematic name (5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic acid, methyl ester, reflects this precise geometric arrangement .
Data Tables of Properties
Table 1: Physical and Chemical Properties of Methyl Arachidonate
Table 2: Gas Chromatographic Retention Indices of Methyl Arachidonate
Synthesis and Preparation
Laboratory Synthesis Methods
Methyl arachidonate can be synthesized through various methods, with the most common approach being the direct esterification of arachidonic acid with methanol. This reaction typically requires an acid catalyst or specialized reagents to facilitate the formation of the methyl ester bond .
One established method involves the use of diazomethane, which reacts with the carboxylic acid group of arachidonic acid to form the methyl ester . This approach is particularly valuable for preparing analytical standards, as it produces high-purity methyl arachidonate suitable for chromatographic applications. The reaction proceeds under mild conditions, minimizing potential side reactions that could affect the integrity of the polyunsaturated carbon chain .
Alternative methods include transesterification reactions and enzymatic approaches. In enzymatic synthesis, lipases can catalyze the esterification reaction under mild conditions, offering advantages for producing high-quality methyl arachidonate with minimal degradation or isomerization of the double bonds .
Purification Techniques
Purification of methyl arachidonate often involves a combination of chromatographic methods to achieve high purity. Research has shown that effective purification can be achieved through a combination of reverse phase and silver resin chromatography .
Silver resin chromatography is particularly valuable for separating fatty acid methyl esters based on their degree of unsaturation. The silver ions form complexes with the double bonds in methyl arachidonate, allowing for selective retention and separation from saturated and less unsaturated fatty acid methyl esters .
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are also commonly employed for both analytical characterization and preparative purification of methyl arachidonate. These techniques can achieve excellent separation from closely related compounds, ensuring high purity for research applications .
Deuterated Derivatives
Isotopically labeled versions of methyl arachidonate, such as methyl arachidonate-d₃ and methyl arachidonate-17,17,18,18-d₄, have been synthesized for specialized research applications, particularly in metabolic studies .
The synthesis of deuterated methyl arachidonate typically involves specific strategies to incorporate deuterium atoms at particular positions in the molecule. For example, methyl arachidonate-17,17,18,18-d₄ can be prepared by incorporating deuterium gas with Wilkinson's catalyst at specific positions of a tetraacetylenic acid precursor .
These deuterated derivatives are valuable tools for tracing the metabolic fate of arachidonic acid and its methyl ester in biological systems. By using mass spectrometry, researchers can distinguish between endogenous and exogenous sources of the compound, providing insights into its metabolism and biological functions .
Biochemical and Physiological Functions
Role in Fatty Acid Metabolism
Methyl arachidonate plays a significant role in analytical biochemistry, particularly in the measurement of arachidonic acid content in biological samples. In tissue lipid analysis, arachidonic acid is frequently measured by saponification of the lipid fraction followed by methyl esterification and gas chromatographic analysis of the resulting fatty acid methyl esters (FAMEs), including methyl arachidonate .
The compound can also serve as a source of exogenous arachidonate when incorporated into dietary regimens or fed to cultured cells. This makes it valuable for studying the effects of arachidonic acid supplementation without the complications associated with the free acid form, which can exhibit greater cytotoxicity at high concentrations .
Research has shown that methyl arachidonate can be metabolized by cellular enzymes, particularly after de-esterification to release free arachidonic acid. This metabolic conversion allows it to participate in the arachidonic acid cascade, producing biologically active eicosanoids through cyclooxygenase, lipoxygenase, and cytochrome P450 pathways .
Effects on Protein Kinase C
One of the most notable biochemical properties of methyl arachidonate is its ability to activate protein kinase C (PKC), a family of enzymes involved in numerous cellular signaling pathways. Unlike most unsaturated fatty acid methyl esters, which show minimal activity on purified PKC in vitro, methyl arachidonate demonstrates potent activation of PKC in intact platelets, comparable to that of free arachidonic acid .
Research has revealed interesting differences in the kinetics and mechanisms of PKC activation by methyl arachidonate compared to arachidonic acid. While arachidonic acid-mediated activation peaks rapidly (around 20 seconds), methyl arachidonate-mediated activation shows a more gradual response, reaching a plateau after approximately 2 minutes when both lipids are added at 50 μM .
Studies using inhibitors of arachidonate metabolism have shown that the effects of both arachidonic acid and methyl arachidonate on PKC are largely mediated by their metabolites rather than direct interaction with the enzyme. At low concentrations (5 μM), the activating effects are primarily due to cyclooxygenase products, while at higher concentrations (50 μM), lipoxygenase metabolites play a more significant role .
Cell Membrane Interactions
The four cis double bonds in methyl arachidonate contribute to the unique physical properties of the molecule, influencing its interactions with biological membranes. While arachidonic acid is known to affect membrane fluidity and the function of membrane proteins, methyl arachidonate's esterified carboxyl group alters these interactions in significant ways .
The parent compound, arachidonic acid, plays a crucial role in maintaining cell membrane fluidity, which affects numerous cellular functions including the activity of ion channels and receptors. Arachidonic acid can directly modulate the function of potassium, sodium, and chloride channels in various cell types . The methylation of the carboxyl group in methyl arachidonate modifies these interactions, potentially offering research advantages by providing a more stable compound for certain applications.
Research Applications
Neuroprotective Effects
Recent research has revealed promising neuroprotective properties of methyl arachidonate in experimental models of neurotoxicity. Studies using PC12 cells, a widely used model for neuronal function, have demonstrated that methyl arachidonate can attenuate toxicity induced by 1-methyl-4-phenylpyridinium (MPP⁺), a compound used to model Parkinson's disease mechanisms in vitro .
Treatment with arachidonic acid and its methyl ester (at concentrations of 25-50 μM) completely reversed MPP⁺-induced toxicity in PC12 cells, as measured by MTT assay. Interestingly, while arachidonic acid exhibited severe toxicity at 100 μM, lower concentrations improved cell viability even above control levels, suggesting a potentially beneficial effect on cellular metabolism .
These findings align with other reports demonstrating protective effects of arachidonic acid against various cellular stressors, including oxidative stress induced by hydrogen peroxide and glutamate in rat hippocampal slices, and protection of cardiac myocytes and gastric mucosa against ischemic and ethanol insults .
Analytical Uses
Methyl arachidonate serves as an important analytical standard in fatty acid analysis, particularly in gas chromatography. It is a key component in standardized fatty acid methyl ester (FAME) mixtures used for calibration and identification of fatty acids in complex biological samples .
Gas chromatographic analysis of methyl arachidonate reveals characteristic retention times and indices that help in the identification of arachidonic acid in samples. For instance, on RTx-1 capillary columns, methyl arachidonate exhibits retention indices (I) of 2216-2217, providing a reliable marker for identification .
In high-resolution gas chromatography, methyl arachidonate (denoted as C20:4 (c5,c8,c11,c14,c17)) can be effectively separated from other polyunsaturated fatty acid methyl esters, allowing for accurate quantification in complex mixtures. This analytical capability is crucial for research in nutrition, metabolism, and clinical diagnostics .
The pricing of methyl arachidonate varies considerably based on purity, quantity, and supplier. High-purity analytical standards typically command premium prices, reflecting the specialized synthesis and purification processes required to achieve consistent quality .
As an analytical tool, methyl arachidonate continues to play a crucial role in the quantification of arachidonic acid in biological samples, serving as a reference standard for gas chromatographic analysis. The development of isotopically labeled derivatives has further expanded its utility in metabolic studies and mass spectrometry applications .
The biochemical properties of methyl arachidonate, particularly its effects on protein kinase C activation and cellular protection against certain forms of toxicity, suggest potential applications in neuroscience and pharmacology. The neuroprotective effects observed in cell culture models warrant further investigation, particularly regarding the underlying mechanisms and potential therapeutic relevance .
Future research directions may include:
-
Exploration of the specific cellular signaling pathways affected by methyl arachidonate and its metabolites, particularly in neuronal systems.
-
Investigation of the potential therapeutic applications of methyl arachidonate in models of neurodegenerative diseases, building on the observed neuroprotective effects.
-
Development of improved synthetic methods for preparing high-purity methyl arachidonate and its isotopically labeled derivatives for specialized research applications.
-
Further characterization of the interactions between methyl arachidonate and membrane proteins, including ion channels and receptors that may contribute to its biological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume